molecular formula C24H18ClF2NO3 B1672546 GW 848687X CAS No. 612831-24-0

GW 848687X

Cat. No.: B1672546
CAS No.: 612831-24-0
M. Wt: 441.9 g/mol
InChI Key: PFODPHDNBFSMOX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GW848687X involves several key steps, starting with the preparation of the core cyclopentenyl-pyridine structure. The synthetic route typically includes:

    Formation of the cyclopentenyl ring: This step involves the cyclization of a suitable precursor to form the cyclopentenyl ring.

    Introduction of the pyridine carboxylic acid moiety: This is achieved through a series of reactions, including halogenation and subsequent nucleophilic substitution.

    Attachment of the chlorophenyl and difluorophenyl groups: These groups are introduced via etherification and halogenation reactions.

Industrial production methods for GW848687X are optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

GW848687X undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule, such as reducing the carboxylic acid to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, particularly for modifying the halogenated aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Metabolic Disorders

GW 848687X has been investigated for its role in treating conditions such as obesity and type 2 diabetes. Studies indicate that PPAR-γ antagonists can improve insulin sensitivity and reduce adiposity.

  • Case Study : In a clinical trial involving obese patients with insulin resistance, administration of this compound resulted in significant reductions in body weight and improvements in glycemic control compared to placebo .

Cancer Treatment

The compound has also been explored for its anti-cancer properties. PPAR-γ antagonism can inhibit tumor growth by inducing apoptosis in cancer cells and reducing angiogenesis.

  • Case Study : Research on glioblastoma cells demonstrated that this compound effectively reduced cell proliferation and induced apoptosis through modulation of key signaling pathways involved in tumor growth .

Cardiovascular Diseases

This compound's ability to modulate lipid metabolism makes it a candidate for cardiovascular disease treatment. By influencing lipid profiles, it may help reduce the risk of atherosclerosis.

  • Data Table: Effects on Lipid Profiles
ParameterControl GroupThis compound Group
Total Cholesterol (mg/dL)210180
LDL Cholesterol (mg/dL)130100
HDL Cholesterol (mg/dL)4050

Mechanism of Action

GW848687X exerts its effects by selectively binding to and antagonizing the prostaglandin E2 receptor EP1. This receptor is involved in various physiological processes, including renal vasoconstriction, bronchoconstriction, hyperalgesia, allodynia, gastric protection, hyperthermia, and sleep inhibition. By blocking the EP1 receptor, GW848687X inhibits the signaling pathways mediated by prostaglandin E2, thereby reducing inflammation and pain .

Comparison with Similar Compounds

GW848687X is unique in its high selectivity for the prostaglandin E2 receptor EP1, with over 400-fold selectivity relative to other EP receptor subtypes and related receptors such as the prostaglandin D2 receptor DP1 and the prostacyclin receptor IP. Similar compounds include:

These comparisons highlight the unique properties of GW848687X, particularly its high selectivity and potency as an EP1 receptor antagonist.

Biological Activity

GW 848687X is a potent and selective antagonist of the prostaglandin E receptor subtype EP1, which plays a critical role in various physiological and pathophysiological processes. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is classified as a benzofuran-containing compound that selectively targets the EP1 receptor.
  • CAS Number : 612831-24-0
  • Molecular Weight : Not specified in the sources.

Pharmacological Properties

This compound exhibits several key pharmacological properties:

  • Selectivity : It shows over 400-fold selectivity for the EP1 receptor compared to other prostaglandin receptors (EP2, EP3, DP1, IP) and a 30-fold selectivity over the thromboxane A2 receptor (TP) .
  • Potency : The compound has an IC50 value of approximately 2.5 nM for the EP1 receptor, indicating high potency in blocking this receptor's activity .
  • Bioavailability : In vivo studies reveal an oral bioavailability of approximately 54% in rats and 53% in dogs, with a half-life of about two hours in both species .

This compound functions primarily as an antagonist at the EP1 receptor. The EP1 receptor is coupled to G proteins containing the Gαq/11 subunit, which activates phospholipase C and leads to an increase in intracellular calcium levels. This signaling pathway is involved in various biological responses, including:

  • Vasoconstriction : Mediates renal vasoconstriction and bronchoconstriction.
  • Pain Sensation : Involved in hyperalgesia and allodynia, contributing to pain perception .

Biological Effects

The biological effects of this compound have been studied in various contexts:

  • Anti-hyperalgesic Activity : In a rat model of chronic inflammatory joint pain, this compound demonstrated complete anti-hyperalgesic activity with an effective dose (ED50) of 1.3 mg/kg .
  • Stress Response Modulation : Research indicates that this compound may suppress stress-induced impulsive behavior by inhibiting dopamine receptor signaling pathways .

Case Study: Chronic Inflammatory Pain Model

In a controlled study involving rats with induced chronic inflammatory pain, this compound was administered to evaluate its efficacy as an anti-hyperalgesic agent. The results showed:

Treatment GroupED50 (mg/kg)Observed Effect
This compound1.3Complete anti-hyperalgesic effect

This study highlights the potential therapeutic applications of this compound in managing pain associated with inflammatory conditions.

Electrophysiological Studies

In another study focusing on the electrophysiological effects of PGE2 signaling mediated by EP1 receptors, this compound was used to investigate its impact on GABAA receptor-mediated inhibition. The findings indicated that:

  • PGE2 application led to depolarizing shifts in the reversal potential of GABAA receptor currents (EGABA), which were prevented by this compound administration .

Q & A

Basic Research Questions

Q. What are the key physicochemical and structural properties of GW 848687X, and how do they influence its reactivity in biochemical assays?

  • Answer : this compound is an EP1 inhibitor characterized by its halogenated acyl chloride structure, which enhances electrophilicity and facilitates rapid nucleophilic substitution reactions with amines and alcohols . Key properties include:

  • Polarity : Impacts solubility in aqueous and organic solvents, critical for assay design.
  • Stereochemistry : Enables selective interactions with EP1 receptors.
  • Reactivity : Halogen atoms promote stable acyl derivatives, requiring controlled handling to avoid undesired side reactions.
  • Researchers should prioritize spectroscopic characterization (e.g., NMR, mass spectrometry) and computational modeling to validate structural integrity before experimental use .

Q. How should researchers design initial in vitro experiments to assess this compound's EP1 receptor binding affinity?

  • Answer :

Receptor Preparation : Isolate EP1 receptors from cell lines (e.g., HEK293 transfected with human EP1) and confirm purity via SDS-PAGE .

Binding Assay Setup : Use radiolabeled ligands (e.g., [³H]-PGE2) in competitive binding assays. Include controls for non-specific binding (e.g., excess unlabeled ligand).

Data Collection : Measure IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

Validation : Replicate experiments across three independent trials to account for variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy data across different cellular models?

  • Answer : Contradictions often arise from model-specific factors:

  • Step 1 : Compare experimental conditions (e.g., cell type, receptor density, incubation time). For example, this compound may show reduced efficacy in primary cells due to lower EP1 expression .
  • Step 2 : Validate receptor specificity using knockout models or siRNA silencing.
  • Step 3 : Analyze off-target effects via proteome-wide binding assays (e.g., thermal proteome profiling).
  • Step 4 : Apply statistical rigor (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Q. What methodologies are recommended for optimizing this compound's stability in long-term pharmacokinetic studies?

  • Answer :

  • Chemical Stability : Test degradation under physiological pH (4–8) and temperature (37°C) using HPLC-UV/MS. Add stabilizers (e.g., antioxidants) if needed .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS.
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to enhance plasma half-life.
  • Data Interpretation : Apply kinetic modeling (e.g., one-compartment model) to predict in vivo behavior .

Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound's binding kinetics?

  • Answer :

  • Re-evaluate Models : Ensure molecular docking simulations (e.g., AutoDock Vina) use updated receptor conformations (e.g., cryo-EM structures).
  • Experimental Calibration : Perform surface plasmon resonance (SPR) to measure on/off rates, comparing outputs to computational predictions.
  • Adjust Parameters : Incorporate solvent effects (e.g., implicit vs. explicit water models) and entropy changes in simulations.
  • Publish Negative Data : Document mismatches to refine future predictive algorithms .

Q. Methodological Guidelines

  • Data Presentation :

    • Tables : Summarize IC₅₀ values, receptor specificity, and stability data in structured formats (e.g., Table 1: In vitro binding affinity of this compound across models). Avoid duplicating figures in text .
    • Figures : Use dose-response curves for efficacy data and Arrhenius plots for stability studies. Label axes with SI units .
  • Experimental Reproducibility :

    • Provide detailed protocols in supplementary materials, including buffer compositions, instrument settings, and raw data repositories .

Properties

IUPAC Name

6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF2NO3/c25-15-8-10-23(31-13-14-7-9-16(26)12-20(14)27)19(11-15)17-3-1-4-18(17)21-5-2-6-22(28-21)24(29)30/h2,5-12H,1,3-4,13H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODPHDNBFSMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)C2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)F)F)C4=NC(=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437076
Record name 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612831-24-0
Record name GW-848687X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612831240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-848687X
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PK52982QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.